(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-9H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVBRKWQJVEFJN-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Followed by Acid-Catalyzed Dehydration
The Mannich reaction facilitates the introduction of the dimethylamino group at the β-position. In this approach, 4-methylacetophenone reacts with dimethylamine and formaldehyde under aqueous or alcoholic conditions to yield the β-dimethylamino ketone intermediate. Subsequent dehydration using concentrated sulfuric acid (90%) at 85–105°C for 4 hours eliminates water, forming the α,β-unsaturated system. The reaction proceeds via a carbocation intermediate, with the E-isomer favored due to steric hindrance between the 4-methylphenyl group and the dimethylamino moiety.
Critical Parameters
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Acid Concentration : ≥90% H₂SO₄ ensures complete dehydration without side reactions like sulfonation.
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Temperature : Maintaining 100–105°C prevents premature crystallization of intermediates.
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Workup : Neutralization with 50% NaOH and repeated water washes selectively remove the Z-isomer, achieving >98% E-isomer purity.
Claisen-Schmidt Condensation with Modified Aldehydes
While less common due to the instability of dimethylamino-substituted aldehydes, this method involves base-catalyzed aldol condensation between 4-methylacetophenone and dimethylaminoacetaldehyde. Ethanol or methanol serves as the solvent, with sodium hydroxide (10–20% w/w) driving the reaction to completion. The E-selectivity arises from the kinetic preference for the transoid transition state.
Limitations
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Low commercial availability of dimethylaminoacetaldehyde necessitates in situ generation, complicating scalability.
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Yields rarely exceed 60% due to competing side reactions like self-condensation of the aldehyde.
Industrial-Scale Synthesis: Insights from Patent Literature
A patented process (EP2222640A1) for a structurally analogous compound, l-(4-methylphenyl)-l-(2-pyridyl)-3-pyrrolidinoprop-l-ene, provides a template for large-scale production. Key adaptations for this compound include:
Reaction Setup and Conditions
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Solvent System : Toluene is preferred for its low polarity, which suppresses Z-isomer formation during dehydration.
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Acid Catalyst : 90% H₂SO₄ (4.5:1 v/w relative to substrate) ensures rapid protonation of the hydroxyl group in the β-dimethylamino ketone intermediate.
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Stirring Efficiency : Vigorous mechanical stirring (≥500 rpm) prevents localized overheating, which can degrade the product.
Purification Protocol
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
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¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.45 (d, J = 15.6 Hz, 1H, CH=), 6.20 (dd, J = 15.6, 6.8 Hz, 1H, CH-N), 3.05 (s, 6H, N(CH₃)₂), 2.40 (s, 3H, Ar-CH₃).
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¹³C NMR : δ 194.2 (C=O), 145.3 (Cquat-Ar), 139.8 (CH=), 129.5 (CH-Ar), 128.1 (CH-N), 43.7 (N(CH₃)₂), 21.4 (Ar-CH₃).
X-ray Crystallography
A related chalcone derivative, (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 11.4° between the aromatic and heterocyclic rings. Although the title compound’s crystal structure remains unreported, analogous packing motifs—notably C–H⋯O and C–H⋯π interactions—are expected to stabilize the lattice.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enones or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Chalcones, including (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one, have been extensively studied for their anticancer potential. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression. For instance, a study demonstrated that specific chalcone derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported that chalcones possess antibacterial and antifungal activities against a range of pathogens. In particular, this compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy. The minimum inhibitory concentration (MIC) values indicate strong activity against specific strains, highlighting its potential as a lead compound for developing new antimicrobial agents .
Organic Synthesis
Building Block for Synthesis
this compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including Michael additions and Claisen-Schmidt condensations. These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry and materials science .
Fluorescent Materials
Due to its conjugated system, this compound can be utilized in the development of fluorescent materials. Research has shown that chalcone derivatives can exhibit fluorescence under UV light, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
- (2E)-3-(methylamino)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one
These similar compounds share structural features but differ in the nature of substituents, which can influence their chemical and biological properties.
Biological Activity
(2E)-3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent pharmacological studies due to its diverse biological activities. This compound possesses a reactive α,β-unsaturated carbonyl group, which contributes to its potential therapeutic effects, particularly in oncology and antimicrobial applications.
- Chemical Formula : C₁₂H₁₅NO
- Molecular Weight : 189.25 g/mol
- Storage Conditions : Ambient temperature
Anticancer Properties
Recent studies have highlighted the significant antiproliferative effects of chalcone derivatives, including this compound. In vitro tests demonstrated that this compound exhibits potent activity against various cancer cell lines, particularly breast cancer cells.
- Mechanism of Action : The compound was shown to inhibit tubulin polymerization, interacting at the colchicine-binding site, which leads to cell cycle arrest and apoptosis in cancer cells. For instance, it displayed IC50 values in the range of 10–33 nM against MCF-7 and MDA-MB-231 cell lines, indicating strong antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
Antimicrobial Activity
Chalcone derivatives have also been investigated for their antimicrobial properties. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy : Studies report that chalcones exhibit varying degrees of antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . The hydrophobicity of the alkyl chain in these compounds is believed to enhance their antimicrobial potential.
Case Studies
- Breast Cancer Cell Line Study :
- Antibacterial Activity Assessment :
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation. A method involves reacting 4-methylacetophenone with dimethylamino-substituted benzaldehyde in the presence of a base (e.g., KOH) in ethanol under controlled temperatures (0–50°C). Stirring for 2–3 hours at room temperature yields the product . Optimization may include adjusting molar ratios, solvent polarity, or using microwave-assisted synthesis to enhance reaction efficiency and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
Essential techniques include:
- FT-IR : Confirm the presence of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹) .
- NMR : Analyze ¹H and ¹³C signals for the α,β-unsaturated ketone system, dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), and aromatic protons .
- UV-Vis : Identify π→π* transitions in the enone system (200–400 nm) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, the E-configuration of the α,β-unsaturated ketone is confirmed by planar geometry and C=C bond length (~1.32–1.35 Å) . Data deposition in repositories like CCDC (e.g., CCDC 1988019) ensures reproducibility .
Advanced Research Questions
Q. How do computational methods like DFT explain discrepancies between experimental and theoretical spectral data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO-LUMO energies, vibrational frequencies, and electronic transitions. Discrepancies in IR or UV-Vis data may arise from solvent effects or anharmonicity not modeled in simulations. Comparing experimental vs. computed NMR chemical shifts (using GIAO method) can validate electron delocalization in the enone system .
Q. What strategies address contradictory results in antimicrobial activity assays for derivatives of this compound?
- Dose-Response Analysis : Test multiple concentrations to distinguish intrinsic activity from cytotoxicity.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance bioactivity, as seen in related chalcones .
- Docking Studies : Use molecular docking (e.g., with Glide or AutoDock) to assess binding affinity to microbial enzymes (e.g., dihydrofolate reductase) .
Q. How can structure-activity relationships (SARs) guide the design of novel derivatives with enhanced pharmacological properties?
Key SAR insights:
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) on the aryl ring increase electron density, enhancing reactivity in Michael addition reactions .
- Stereoelectronic Tuning : Fluorine substitution at the para position improves metabolic stability and bioavailability .
- Hybrid Molecules : Conjugation with heterocycles (e.g., quinoline) enhances anticancer activity by targeting DNA topoisomerases .
Methodological Challenges
Q. How can researchers resolve crystallization difficulties for X-ray studies of this compound?
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to optimize crystal growth.
- Temperature Gradients : Slow cooling from 50°C to 4°C promotes ordered lattice formation .
- Additives : Small amounts of acetic acid or ethyl acetate may improve crystal quality .
Q. What experimental and computational approaches validate the compound’s nonlinear optical (NLO) properties?
- Hyper-Rayleigh Scattering : Measure second-harmonic generation (SHG) efficiency.
- DFT Calculations : Compute hyperpolarizability (β) values to predict NLO behavior. For example, chalcone derivatives with strong electron donor-acceptor pairs show β values >10×10⁻³⁰ esu, making them candidates for photonic applications .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Quality Control : Monitor starting material purity via HPLC.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Statistical Optimization : Apply response surface methodology (RSM) to identify critical variables (e.g., catalyst loading, temperature) .
Q. What protocols ensure reproducibility in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
